Sulfoacetaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

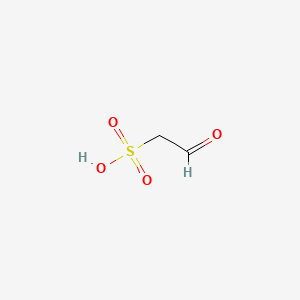

Sulfoacetaldehyde is an organosulfonic acid and an alpha-CH2-containing aldehyde. It is a conjugate acid of a sulfonatoacetaldehyde.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways

Sulfoacetaldehyde is primarily involved in the metabolism of sulfoacetate, which is a natural product found in various microbial species. Notably, Acinetobacter calcoaceticus has been shown to excrete this compound when grown on taurine as the sole nitrogen source. This process is significant as it highlights the compound's role in nitrogen metabolism and its potential environmental impact through the mineralization of organic sulfonates .

Key Findings:

- Bacterial Degradation : this compound is produced during the degradation of sulfoacetate, requiring energy input for its conversion. The pathway includes the activity of this compound dehydrogenase .

- Enzymatic Activity : Research indicates that this compound can serve as a substrate for various enzymes, notably this compound reductase found in Bifidobacteria , which may contribute to isethionate production .

Enzymatic Functions

This compound plays a critical role in several enzymatic reactions. Its interaction with enzymes such as this compound sulfo-lyase has been documented, indicating its importance in biochemical pathways involving sulfur compounds.

Enzyme Characteristics:

- This compound Sulfo-Lyase : This enzyme is involved in the cleavage of the C-S bond in this compound, leading to the release of inorganic sulfate and acetate. The enzyme is inducible and shows activity primarily when cells are grown on specific substrates like taurine .

- Reductive Pathways : The reductive metabolism of this compound by specific bacterial strains suggests its utility in biotechnological applications, such as bioremediation or biosynthesis processes .

Industrial and Biotechnological Applications

The understanding of this compound’s metabolic pathways opens avenues for its application in various industries:

- Bioremediation : Due to its role in degrading environmental pollutants, this compound could be harnessed for bioremediation efforts targeting sulfur-containing pollutants.

- Biotechnology : The enzymatic properties of this compound can be exploited for synthesizing valuable compounds in biotechnology. For instance, its conversion to isethionate via reductive pathways presents potential for developing microbial strains that can produce this compound at scale .

Case Studies

- Microbial Production : A study demonstrated that strains of Acinetobacter calcoaceticus could effectively utilize taurine to produce this compound quantitatively. This process was linked to their growth dynamics and nitrogen assimilation capabilities .

- Enzymatic Characterization : Research on this compound reductase from Bifidobacterium kashiwanohense revealed insights into its structure and function, emphasizing its potential role in gut microbiota metabolism and health implications .

Eigenschaften

CAS-Nummer |

32797-12-9 |

|---|---|

Molekularformel |

C2H4O4S |

Molekulargewicht |

124.12 g/mol |

IUPAC-Name |

2-oxoethanesulfonic acid |

InChI |

InChI=1S/C2H4O4S/c3-1-2-7(4,5)6/h1H,2H2,(H,4,5,6) |

InChI-Schlüssel |

JTJIXCMSHWPJJE-UHFFFAOYSA-N |

SMILES |

C(C=O)S(=O)(=O)O |

Kanonische SMILES |

C(C=O)S(=O)(=O)O |

Key on ui other cas no. |

32797-12-9 |

Synonyme |

sulfoacetaldehyde |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.